(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone
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Overview
Description
(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[1321]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of functional groups: The sulfanyl and enyl groups are introduced through selective functionalization reactions, such as thiolation and olefination.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone undergoes a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enyl group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the enyl group yields the corresponding alkane.
Scientific Research Applications
(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (7S,10S)-4,4-dimethyl-7-(1-methylethyl)-2,5,8,12-tetraoxo-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-15(18),17-dien-10-yl
- (7S,10S)-4,4,7-trimethyl-2,5,8,12-tetraoxo-9,16-dioxa-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl
Uniqueness
The uniqueness of (7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[132
Properties
Molecular Formula |
C21H30N4O5S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone |
InChI |
InChI=1S/C21H30N4O5S2/c1-12(2)17-19(28)30-13(7-5-6-8-31)9-15(26)22-10-16-23-14(11-32-16)18(27)25-21(3,4)20(29)24-17/h5,7,11-13,17,31H,6,8-10H2,1-4H3,(H,22,26)(H,24,29)(H,25,27)/b7-5+/t13-,17+/m1/s1 |
InChI Key |
ZASZPTHVPKWNCX-FDOGZAMYSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)/C=C/CCS |
Canonical SMILES |
CC(C)C1C(=O)OC(CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)C=CCCS |
Origin of Product |
United States |
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